molecular formula C19H20O6 B1256557 15-Deoxygoyazensolide

15-Deoxygoyazensolide

Cat. No. B1256557
M. Wt: 344.4 g/mol
InChI Key: RYBHZNMPMHOBAR-MFRWKCHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Deoxygoyazensolide is a natural product found in Eremanthus erythropappus, Minasia alpestris, and other organisms with data available.

Scientific Research Applications

Antibacterial Activity

15-Deoxygoyazensolide, isolated from Minasia alpestris stems, exhibits selectivity against certain oral pathogens, particularly Enterococcus faecalis and Streptococcus sobrinus, although its overall antibacterial activity is low. This discovery points to potential applications in oral health and infection control (Keles et al., 2011).

Genotoxicity Studies

Research on 15-deoxygoyazensolide has demonstrated its mutagenic effects in yeast, Saccharomyces cerevisiae, potentially through DNA intercalation and the generation of oxidative DNA damage. This study sheds light on its mechanism of action at the molecular level (Vasconcellos et al., 2007).

NMR Analysis

A comprehensive analysis using NMR techniques clarified the hydrogen and carbon chemical shifts of 15-deoxygoyazensolide, contributing to a better understanding of its structural and stereochemical properties (Heleno et al., 2004).

Cytotoxicity and Antitumor Efficacy

15-Deoxygoyazensolide shows significant cytotoxicity toward HT-29 cells, suggesting potential applications in cancer therapy. However, it did not exhibit in vivo antitumor efficacy in a specific assay system (Ren et al., 2012).

Inducing Apoptosis in Human Leukemia Cells

This compound, among others, was found to be growth inhibitory towards human acute myeloid leukemia cells. Its ability to induce late-stage apoptosis in these cells highlights its potential as an antileukemic agent (Ren et al., 2018).

Use in Nanotechnology for Immunomodulation

In a study using nanocapsules for drug delivery, 15-deoxygoyazensolide demonstrated immunomodulatory effects, reducing bone resorption and inflammatory responses in a mouse periodontitis model (Napimoga et al., 2012).

Potential in Treating Arthritis

Research indicates that 15-deoxygoyazensolide could be beneficial in treating arthritis-induced inflammation in the temporomandibular joint, showcasing its anti-inflammatory properties (Quinteiro et al., 2014).

Antimalarial Properties

15-Deoxyspergualin, closely related to 15-deoxygoyazensolide, has been shown to have antimalarial properties, potentially by interfering with the trafficking of proteins in Plasmodium falciparum (Ramya et al., 2007).

Anti-inflammatory Prostaglandin

15-Deoxygoyazensolide's anti-inflammatory properties were explored in various studies, indicating its potential therapeutic application in inflammatory diseases (Scher & Pillinger, 2005).

properties

Product Name

15-Deoxygoyazensolide

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[(2Z,4R,8R,9S,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14+,16+,19-/m1/s1

InChI Key

RYBHZNMPMHOBAR-MFRWKCHVSA-N

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

synonyms

15-deoxygoyazensolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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